N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide
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Overview
Description
N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide is a compound that belongs to the pyridazine family, which is known for its diverse pharmacological activities.
Preparation Methods
The synthesis of N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide typically involves the reaction of 6-(methylthio)pyridazine with 2-phenoxyacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridazine ring, using reducing agents like sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells.
Industry: It can be used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide can be compared with other pyridazine derivatives such as:
Pyridazinone: Known for its anti-inflammatory and analgesic properties.
Pyridazine-based drugs: Such as minaprine, which is a monoamine oxidase inhibitor used as an antidepressant.
Other pyridazine derivatives: Used in agrochemicals and pharmaceuticals for their diverse biological activities.
Properties
IUPAC Name |
N-(6-methylsulfanylpyridazin-3-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-19-13-8-7-11(15-16-13)14-12(17)9-18-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZHBIOTQDFXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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